
3-Methyl-2-nitrophenol
Overview
Description
It is a yellow solid with a melting point of 35-39°C and a boiling point of 106-108°C at 9.5 mmHg . This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitrophenol can be synthesized through the nitration of o-methylphenolThe reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Atmospheric Degradation via OH Radicals
3-Methyl-2-nitrophenol reacts with hydroxyl (OH) radicals in the gas phase, a critical pathway for its atmospheric removal. Rate coefficients determined using a relative kinetic technique under simulated atmospheric conditions (296 K, 760 Torr) are:
kOH=(3.69±0.70)×10−12 cm3 molecule−1 s−1k_{\text{OH}} = (3.69 \pm 0.70) \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}kOH=(3.69±0.70)×10−12cm3molecule−1s−1 . Despite this reactivity, photolysis dominates over OH-initiated degradation in atmospheric loss processes .
Photolysis and Radical Formation
Photolysis of this compound under UV-Vis light (320–480 nm) produces hydroxyl radicals (OH), nitrous acid (HONO), and nitrogen dioxide (NO₂). Key parameters include:
Parameter | Value at 308 nm | Value at 351 nm |
---|---|---|
OH Quantum Yield (Φ) | ||
HONO Quantum Yield (Φ) | ||
Cross-Section (295 nm) |
These results highlight its role as a secondary OH source in polluted environments, contributing to oxidative capacity .
Secondary Formation in Cresol Oxidation
This compound forms as a minor product (1.4 ± 0.3% yield) during OH-mediated oxidation of m-cresol in the atmosphere. Competing pathways produce methyl-1,4-benzoquinone (12.4%) and 5-methyl-2-nitrophenol (1.5%) . The reaction mechanism involves:
Environmental Implications
Scientific Research Applications
Environmental Chemistry
1.1 Atmospheric Reactions
3-Methyl-2-nitrophenol has been investigated for its role in the formation of nitrous acid (HONO) in the atmosphere. Experimental studies have shown that photolysis of 3M2NP leads to significant HONO production, with a formation rate estimated at 100 pptV h under specific atmospheric conditions. This photolytic process is crucial as it contributes to secondary organic aerosol (SOA) formation, which impacts air quality and climate .
Table 1: Photolytic Reaction Rates of this compound
Parameter | Value |
---|---|
HONO Formation Rate | 100 pptV h |
Photolysis Lifetime | < 1 hour |
Reaction with OH Radicals | kOH = cm s |
1.2 Gas-Phase Chemistry
The gas-phase reactions involving 3M2NP have been studied to understand its atmospheric persistence and reactivity. The compound absorbs strongly in the UV range (300-400 nm), making it susceptible to photochemical degradation processes that can lead to various atmospheric transformations .
Chemical Synthesis
2.1 Intermediate for Synthesis
This compound serves as an important intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. Its structural characteristics allow it to participate in nucleophilic substitution reactions, making it valuable in organic synthesis pathways .
Table 2: Chemical Synthesis Applications of this compound
Application | Description |
---|---|
Pesticide Production | Used as an intermediate for synthesizing pesticides |
Pharmaceutical Synthesis | Involved in the production of various pharmaceuticals |
Microbial Degradation Studies
3.1 Biodegradation Pathways
Research has highlighted the microbial degradation pathways of nitrophenols, including 3M2NP. Studies indicate that certain microbial strains can utilize nitrophenols as carbon sources, leading to their breakdown into less harmful compounds. The degradation process is crucial for bioremediation efforts aimed at reducing environmental contamination from nitrophenolic compounds .
Case Study: Microbial Degradation of Nitrophenols
In laboratory settings, strains of bacteria have been shown to degrade nitrophenols through specific biochemical pathways involving ring cleavage and transformation into non-toxic metabolites. This research underscores the potential for using microbial processes in environmental cleanup strategies.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitrophenol involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and inhibition of specific enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- 2-Nitro-3-hydroxytoluene
- 2-Nitro-m-cresol
- 5-Methyl-2-nitrophenol
Comparison: 3-Methyl-2-nitrophenol is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity.
Biological Activity
3-Methyl-2-nitrophenol (3M2NP) is an organic compound belonging to the nitrophenol family, characterized by a methyl group and a nitro group attached to a phenolic structure. This compound has garnered attention due to its potential biological activities and environmental implications. Understanding its biochemical interactions, toxicity, and degradation pathways is crucial for assessing its safety and ecological impact.
- Chemical Formula : C₇H₇N₁O₃
- Molecular Weight : 153.14 g/mol
- CAS Number : 21026-43-5
Toxicological Profile
The toxicological effects of 3M2NP have been studied in various contexts, revealing significant insights into its potential health impacts:
- Acute Toxicity : Studies indicate that 3M2NP exhibits moderate acute toxicity, with lethal doses varying based on the route of exposure (oral, dermal, or inhalation) .
- Genotoxicity : In vitro tests have shown mixed results regarding the genotoxic potential of 3M2NP:
- Reproductive and Developmental Toxicity : Preliminary studies on rats indicated decreased locomotor activity and other behavioral changes at high doses (300 mg/kg/day), suggesting potential reproductive toxicity .
Environmental Impact
3M2NP is not only relevant for human health but also poses risks to environmental health:
- Microbial Degradation : Research has identified specific microbial strains capable of degrading nitrophenols, including 3M2NP. These microorganisms utilize various enzymatic pathways for the breakdown of these compounds, which can mitigate their environmental persistence .
- Photochemical Reactions : The compound participates in atmospheric reactions that can lead to secondary pollutant formation, such as HONO (nitrous acid), contributing to air quality issues .
Case Study 1: Microbial Catabolism
A study by Arora et al. (2016) explored the microbial degradation pathways of nitrophenols, including 3M2NP. The findings highlighted the role of specific enzymes in the degradation process, demonstrating that certain bacterial strains could effectively utilize 3M2NP as a carbon source, leading to its transformation into less harmful metabolites .
Case Study 2: Toxicological Assessment
In a comprehensive review of toxicological data, researchers assessed the effects of 3M2NP on various biological systems. The study found that while low concentrations may not pose significant risks, higher exposures could lead to notable health effects, including neurotoxicity and reproductive harm .
Table 1: Toxicological Data Summary for this compound
Endpoint | Result | Reference |
---|---|---|
Acute Oral LD50 | ~300 mg/kg | OECD Guidelines |
Genotoxicity (In Vitro) | Positive (with activation) | OECD Test Guidelines |
Reproductive Toxicity | NOEL = 100 mg/kg/day | OECD Preliminary Test |
Microbial Degradation Rate | Varies by strain | Arora et al., 2016 |
Table 2: Microbial Strains Capable of Degrading this compound
Microbial Strain | Degradation Rate (%) | Reference |
---|---|---|
Burkholderia sp. SJ98 | >80% in 48 hours | Arora et al., 2016 |
Pseudomonas sp. | >70% in 72 hours | Arora et al., 2016 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 3-methyl-2-nitrophenol in laboratory settings?
this compound is typically synthesized via alkylation of commercially available phenolic precursors. A common approach involves the nitration of 3-methylphenol (m-cresol) using nitric acid under controlled conditions. Post-synthesis purification is critical due to potential by-products such as isomers (e.g., 4-methyl-2-nitrophenol). Recrystallization from methanol or ethanol is effective for isolating high-purity crystals (>98% by GC analysis) . For advanced purification, column chromatography with silica gel and ethyl acetate/hexane eluent can resolve structural analogs. Stability during storage requires inert atmospheres (argon/nitrogen) and protection from light to prevent photodegradation .
Q. How can researchers analytically quantify this compound in environmental or biological matrices?
Gas chromatography-tandem mass spectrometry (GC-MS/MS) with solid-phase extraction (SPE) pre-concentration is widely used. For example, a validated method achieved a detection limit (LOD) of 0.2 μg/L in aqueous samples using C18 SPE cartridges and MRM transitions (m/z 153 → 77/136) . High-performance liquid chromatography (HPLC) with UV detection at 340 nm is also effective, leveraging its π→π* absorption band. Calibration curves should account for matrix effects, with recoveries ranging 72–96% in spiked samples .
Q. What are the key physicochemical properties influencing experimental design with this compound?
Critical properties include:
- Melting point : 35–39°C (variations due to polymorphism)
- Boiling point : 230.6°C at 760 mmHg (sublimation risk above 100°C)
- LogP : 2.17 (moderate hydrophobicity; favors partitioning into organic phases)
- UV-Vis absorption : Peak at 340 nm (ε = 3,200 M⁻¹cm⁻¹ in acetonitrile) .
These properties dictate solvent selection (e.g., methanol for solubility) and storage conditions (dark, <4°C).
Advanced Research Questions
Q. How do gas-phase photolysis mechanisms of this compound contribute to atmospheric HONO formation?
Photolysis in the 320–450 nm range generates nitrous acid (HONO) via cleavage of the nitro group. Chen et al. (2011) reported a quantum yield (Φ) of 0.05 for HONO using a flow-tube photoreactor coupled with laser-induced fluorescence (LIF). Discrepancies arise between gas-phase and solution-phase cross-sections due to solvent-induced spectral shifts (e.g., 20 nm redshift in acetonitrile). Researchers must validate gas-phase spectra using FTIR or cavity ring-down spectroscopy (CRDS) to avoid underestimating photolytic rates .
Q. What experimental strategies resolve contradictions in reported hydroxyl radical (•OH) reaction kinetics with this compound?
Conflicting rate coefficients stem from wall losses and competing reaction pathways. A chamber study (1080 L, 1.013 bar air) measured k(•OH + this compound) = 3.35 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ using FTIR and ethene as a reference. Wall-loss corrections accounted for ~50% of total degradation . For accuracy, combine relative rate methods with in situ •OH generation (e.g., CH₃ONO photolysis) and real-time monitoring via mass spectrometry.
Q. How do computational methods enhance understanding of this compound’s vibrational and electronic properties?
Hybrid DFT (e.g., B3LYP/6-311++G(d,p)) accurately predicts FT-IR and Raman spectra by assigning vibrational modes (e.g., O–H stretch at 3450 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹). Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 4.2 eV, consistent with UV-vis absorption at 340 nm . Molecular dynamics simulations further clarify solvent effects on tautomerism (13 possible tautomers) .
Q. What are the data gaps in toxicokinetic studies of this compound, and how can they be addressed?
Limited data exist on absorption/distribution in mammals. The U.S. ATSDR highlights a need for inhalation and dermal exposure models . Advanced approaches include:
- In vitro assays : HepG2 cells for metabolic profiling (CYP450-mediated oxidation).
- In silico PBPK modeling : Parameterize using logP, plasma protein binding, and renal clearance rates.
- Biomarker identification : Nitrophenol-protein adducts via LC-HRMS .
Q. Methodological Considerations Table
Q. Contradictions and Research Gaps
Properties
IUPAC Name |
3-methyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIORDSKCCHRSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197716 | |
Record name | 3-Methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4920-77-8 | |
Record name | 3-Methyl-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4920-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4920-77-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41206 | |
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Record name | 3-Methyl-2-nitrophenol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYL-2-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4QBB2L3C0 | |
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Synthesis routes and methods
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